5-phenyl-1,3-thiazole-4-carboxylic Acid

Description

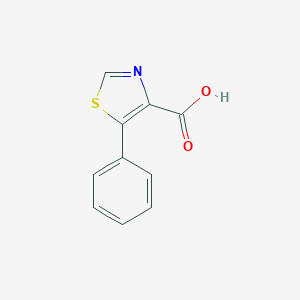

Structure

2D Structure

Properties

IUPAC Name |

5-phenyl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2S/c12-10(13)8-9(14-6-11-8)7-4-2-1-3-5-7/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIIMZWZUYMBFEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20359143 | |

| Record name | 5-phenyl-1,3-thiazole-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

29.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26658772 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

13743-14-1 | |

| Record name | 5-phenyl-1,3-thiazole-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-phenyl-1,3-thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-phenyl-1,3-thiazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the primary synthetic pathway for 5-phenyl-1,3-thiazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is primarily achieved through a multi-step process culminating in the well-established Hantzsch thiazole synthesis. This guide details the experimental protocols for each stage, presents quantitative data in a clear, tabular format, and includes a visual representation of the synthetic workflow.

Core Synthesis Pathway

The most common and efficient route to this compound involves a three-step sequence:

-

Halogenation of a β-ketoester: Synthesis of the key intermediate, ethyl 2-chloro-3-oxo-3-phenylpropanoate, via the chlorination of ethyl benzoylacetate.

-

Hantzsch Thiazole Synthesis: Cyclization of the α-halo-β-ketoester with a thioamide, in this case, thioformamide, to form the thiazole ring.

-

Hydrolysis: Conversion of the resulting ethyl ester to the final carboxylic acid.

Below is a detailed examination of each step, including reaction conditions and expected outcomes.

Experimental Protocols and Data

Step 1: Synthesis of Ethyl 2-chloro-3-oxo-3-phenylpropanoate

The initial step involves the α-halogenation of a β-ketoester, a standard procedure in organic synthesis. Ethyl benzoylacetate is treated with a chlorinating agent, such as sulfuryl chloride, to yield the corresponding α-chloro derivative.

Experimental Protocol:

A solution of ethyl benzoylacetate (1 equivalent) in a suitable solvent such as dichloromethane is cooled to 0-5 °C. Sulfuryl chloride (1.1 equivalents) is added dropwise to the stirred solution while maintaining the temperature. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified time until the reaction is complete, as monitored by thin-layer chromatography (TLC). The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product. Purification is typically achieved by vacuum distillation.

| Parameter | Value | Reference |

| Starting Material | Ethyl benzoylacetate | [1] |

| Reagent | Sulfuryl chloride (SO₂Cl₂) | [1] |

| Solvent | Dichloromethane (CH₂Cl₂) | |

| Temperature | 0-5 °C to Room Temperature | |

| Reaction Time | 2-4 hours | |

| Typical Yield | 85-95% |

Step 2: Hantzsch Thiazole Synthesis of Ethyl 5-phenyl-1,3-thiazole-4-carboxylate

This crucial step involves the formation of the thiazole ring through the condensation of the α-halo-β-ketoester with a thioamide. Thioformamide is used to provide the C2-H of the thiazole ring, thus avoiding a substituent at this position.

Experimental Protocol:

To a solution of ethyl 2-chloro-3-oxo-3-phenylpropanoate (1 equivalent) in a polar solvent like ethanol, thioformamide (1.2 equivalents) is added. The mixture is heated to reflux and the reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude ethyl 5-phenyl-1,3-thiazole-4-carboxylate. The product can be further purified by column chromatography or recrystallization.

| Parameter | Value | Reference |

| Starting Material | Ethyl 2-chloro-3-oxo-3-phenylpropanoate | |

| Reagent | Thioformamide (HCSNH₂) | [2] |

| Solvent | Ethanol | |

| Temperature | Reflux (approx. 78 °C) | |

| Reaction Time | 4-6 hours | |

| Typical Yield | 70-85% |

Step 3: Alkaline Hydrolysis to this compound

The final step is the saponification of the ethyl ester to the desired carboxylic acid. This is typically achieved through alkaline hydrolysis.

Experimental Protocol:

Ethyl 5-phenyl-1,3-thiazole-4-carboxylate (1 equivalent) is dissolved in a mixture of ethanol and an aqueous solution of a strong base, such as sodium hydroxide (2-3 equivalents). The mixture is heated to reflux for a specified period. The progress of the hydrolysis is monitored by TLC. After completion, the ethanol is removed under reduced pressure. The remaining aqueous solution is cooled and acidified with a dilute strong acid, such as hydrochloric acid, to a pH of approximately 3-4, leading to the precipitation of the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent like ethanol-water can be performed for further purification.[3][4]

| Parameter | Value | Reference |

| Starting Material | Ethyl 5-phenyl-1,3-thiazole-4-carboxylate | |

| Reagent | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | [3][4] |

| Solvent | Ethanol/Water mixture | [3] |

| Temperature | Reflux | [3] |

| Reaction Time | 2-4 hours | |

| Typical Yield | >90% |

Synthesis Pathway Visualization

The following diagram illustrates the overall workflow for the synthesis of this compound.

General Experimental Workflow

The following diagram outlines the typical laboratory workflow for a multi-step organic synthesis, such as the one described in this guide.

References

An In-depth Technical Guide on the Physicochemical Properties of 5-phenyl-1,3-thiazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-phenyl-1,3-thiazole-4-carboxylic acid is a heterocyclic organic compound featuring a core thiazole ring substituted with a phenyl group and a carboxylic acid moiety. The thiazole scaffold is a prominent pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This document provides a comprehensive overview of the known and predicted physicochemical properties of this compound, alongside a detailed, generalized experimental protocol for its synthesis, to support further research and development efforts.

Core Physicochemical Properties

Quantitative data for this compound is not extensively available in peer-reviewed literature. The following table summarizes key identifiers and includes computationally predicted values for essential physicochemical parameters. These predictions are valuable for initial experimental design and computational modeling.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇NO₂S | --INVALID-LINK-- |

| Molecular Weight | 205.23 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| CAS Number | 13743-14-1 | --INVALID-LINK--, --INVALID-LINK-- |

| Melting Point | No data available | --INVALID-LINK-- |

| pKa (Predicted) | 3.5 - 4.5 | Computational Prediction |

| logP (Predicted) | 2.5 - 3.5 | Computational Prediction |

| Solubility | Soluble in polar organic solvents such as DMSO and DMF. Limited solubility in water and non-polar organic solvents. | General knowledge based on structure |

Experimental Protocols

The synthesis of this compound can be achieved through the Hantzsch thiazole synthesis, a classic and versatile method for the formation of thiazole rings.[1][2][3][4] This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of the title compound, a suitable starting material would be ethyl 2-chloro-3-oxo-3-phenylpropanoate and thioformamide, followed by hydrolysis of the resulting ester.

Generalized Synthesis Protocol via Hantzsch Thiazole Synthesis

Materials:

-

Ethyl 2-chloro-3-oxo-3-phenylpropanoate

-

Thioformamide

-

Ethanol (or a similar suitable solvent)

-

Sodium hydroxide (for hydrolysis)

-

Hydrochloric acid (for acidification)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Solvents for extraction and purification (e.g., ethyl acetate, hexane)

Procedure:

-

Thiazole Ring Formation:

-

In a round-bottom flask, dissolve ethyl 2-chloro-3-oxo-3-phenylpropanoate (1 equivalent) in ethanol.

-

Add thioformamide (1.1 equivalents) to the solution.

-

The reaction mixture is then heated to reflux for several hours and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Upon completion, the solvent is removed under reduced pressure.

-

-

Work-up and Extraction:

-

The crude residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize any excess acid.

-

The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude ethyl 5-phenyl-1,3-thiazole-4-carboxylate.

-

-

Hydrolysis to Carboxylic Acid:

-

The crude ester is dissolved in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 2M).

-

The mixture is heated to reflux and stirred for 2-4 hours, or until the hydrolysis is complete (monitored by TLC).

-

After cooling to room temperature, the ethanol is removed under reduced pressure.

-

The remaining aqueous solution is washed with a non-polar solvent like diethyl ether to remove any non-acidic impurities.

-

The aqueous layer is then acidified to a pH of approximately 2-3 with hydrochloric acid, leading to the precipitation of the carboxylic acid product.

-

-

Purification:

-

The precipitate is collected by vacuum filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water mixture).

-

Visualizations

Logical Workflow for Hantzsch Thiazole Synthesis

Caption: Generalized workflow for the synthesis of this compound.

Potential Biological Interactions of Thiazole Derivatives

Thiazole-containing compounds are known to interact with various biological targets. While the specific signaling pathways for this compound are not yet elucidated, a general diagram can illustrate the potential mechanisms of action based on related structures.

Caption: Potential biological interaction pathways for thiazole-based compounds.

References

An In-depth Technical Guide to 5-phenyl-1,3-thiazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-phenyl-1,3-thiazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and material science. This document details its chemical properties, structure, synthesis, and the broader biological context of the thiazole scaffold, offering valuable insights for professionals in drug discovery and development.

Core Compound Identification and Properties

This compound is a key intermediate and a structural motif found in various biologically active molecules. Its chemical identity and physical properties are summarized below.

Chemical Structure:

Table 1: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| CAS Number | 13743-14-1 | [1] |

| Molecular Formula | C₁₀H₇NO₂S | |

| Molecular Weight | 219.24 g/mol | |

| Appearance | White crystalline powder | [2] |

| Melting Point | 93-97 °C (decomposes) |[2] |

Synthesis and Experimental Protocols

The synthesis of the this compound core typically follows the principles of the Hantzsch thiazole synthesis. This involves the cyclocondensation of a thioamide with an α-haloketone or a related α-halocarbonyl compound.

Generic Experimental Protocol: Hantzsch Thiazole Synthesis

A common method for synthesizing the thiazole ring involves the reaction of thiobenzamide with an ethyl 2-chloro-3-oxobutanoate derivative, followed by hydrolysis.

-

Thioamide Formation: Thiobenzamide is prepared from benzonitrile and hydrogen sulfide, or from benzamide using a thionating agent like Lawesson's reagent.

-

Cyclocondensation:

-

Equimolar amounts of thiobenzamide and a suitable α-halo-β-ketoester (e.g., ethyl 2-chloro-3-oxo-3-phenylpropanoate) are dissolved in a polar solvent such as ethanol or dimethylformamide.

-

The mixture is heated under reflux for several hours (typically 4-8 hours).

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

-

Ester Hydrolysis:

-

The resulting crude ester is dissolved in an alcoholic solution of a base (e.g., sodium hydroxide or potassium hydroxide).

-

The mixture is stirred at room temperature or gently heated to facilitate the hydrolysis of the ester to the carboxylic acid.

-

After the reaction is complete, the solution is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid product.

-

-

Purification:

-

The precipitate is collected by filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

-

The workflow for this synthesis is illustrated in the diagram below.

Caption: A diagram illustrating the general synthetic pathway.

Biological Activity and Relevance in Drug Discovery

The thiazole ring is a privileged scaffold in medicinal chemistry, present in over 18 FDA-approved drugs.[3][4] Derivatives of the thiazole core exhibit a wide spectrum of biological activities, making them attractive candidates for drug development.

Table 2: Reported Biological Activities of Thiazole Derivatives

| Activity | Description | Key Findings & References |

|---|---|---|

| Anticancer | Thiazole derivatives have shown potent activity against various cancer cell lines. The well-known antitumor drug Dasatinib contains a thiazole ring.[3] | Studies on 5-phenyl-1,3-thiazole-4-sulfonamide derivatives, synthesized from a related sulfonyl chloride, showed in vitro antitumor activity across 60 cancer cell lines.[3] Certain derivatives exhibit cytotoxicity by inhibiting enzymes like COX-2, which is often overexpressed in tumors.[5] |

| Antimicrobial | The thiazole scaffold is a core component of many compounds with antibacterial and antifungal properties. | Novel thiazoles containing a cyclohexene moiety have demonstrated activity against a panel of Gram-positive and Gram-negative bacteria, as well as fungal species.[4] |

| Anti-inflammatory | Thiazole-containing compounds have been investigated as inhibitors of inflammatory pathways. | Some thiazole carboxamide derivatives are known to be inhibitors of cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs.[5] |

Structure-Activity Relationship (SAR) Logic

The biological activity of thiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring.

Caption: Logical relationships in the structure-activity of thiazoles.

A study on carbonic anhydrase III (CA-III) inhibitors revealed that for potent activity, a free amino group at the C2 position, a carboxylic acid at the C4 position, and a phenyl ring at the C5 position of the thiazole scaffold were essential.[6] This highlights the critical role of the specific arrangement found in derivatives of this compound. The modification of these positions is a key strategy in the rational design of new therapeutic agents. For instance, the introduction of bulky or electron-withdrawing groups on the phenyl ring can significantly alter the compound's selectivity and potency against specific biological targets.[6]

References

- 1. This compound | 13743-14-1 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

biological activity of 5-phenyl-1,3-thiazole-4-carboxylic acid derivatives

An In-Depth Technical Guide to the Biological Activity of 5-Phenyl-1,3-Thiazole-4-Carboxylic Acid and Related Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3-thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2] Derivatives of thiazole are integral to various FDA-approved drugs, demonstrating their therapeutic relevance.[3] Among the diverse array of thiazole-based structures, those containing a phenyl group and a carboxylic acid moiety, particularly the this compound backbone, have garnered significant interest. This scaffold combines the aromatic and electron-rich nature of the thiazole ring with the functionalities of a phenyl group and a carboxylic acid, which can be readily modified to create esters, amides, and hydrazides. These modifications allow for the fine-tuning of physicochemical properties and biological activities.

This technical guide provides a comprehensive overview of the biological activities of derivatives based on the this compound core and structurally related phenyl-thiazole compounds. It includes quantitative data on their anticancer, antimicrobial, and anti-inflammatory properties, detailed experimental protocols for their evaluation, and visualizations of key synthetic and biological pathways to support further research and development in this promising area. While data for the precise this compound structure is emerging, this guide consolidates findings from closely related analogs to provide a broader understanding of the structure-activity relationships at play.

Biological Activities and Quantitative Data

The functional versatility of the phenyl-thiazole-carboxylic acid scaffold has led to the discovery of derivatives with significant potential in several therapeutic areas.

Anticancer Activity

Thiazole derivatives have shown considerable promise as anticancer agents, often targeting critical cellular pathways involved in proliferation and survival.[1] The in vitro cytotoxic activity of several phenyl-thiazole derivatives has been evaluated against a range of human cancer cell lines, with results typically reported as IC₅₀ values (the concentration required to inhibit 50% of cell growth).

Table 1: Anticancer Activity of Phenyl-Thiazole Derivatives

| Compound Class | Derivative / Substitution | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 5-Phenyl-1,3-thiazole-4-sulfonamide | 1-[(5-phenyl-1,3-thiazol-4-yl)sulfonyl]piperidine | Leukemia (K-562) | 25.52 (GP %) | [3] |

| 5-Phenyl-1,3-thiazole-4-sulfonamide | 1-[(5-phenyl-1,3-thiazol-4-yl)sulfonyl]piperidine | Breast Cancer (MCF7) | 30.81 (GP %) | [3] |

| 2-Phenylthiazole-4-carboxamide | N-(2,4-dichlorophenyl) derivative | Neuroblastoma (SKNMC) | 11.2 ± 1.01 | [4] |

| 2-Phenylthiazole-4-carboxamide | N-(3-chlorophenyl) derivative | Neuroblastoma (SKNMC) | 12.1 ± 1.14 | [4] |

| 2-Phenylthiazole-4-carboxamide | N-(4-chlorophenyl) derivative | Hepatocarcinoma (Hep-G2) | 22.3 ± 1.89 | [4] |

| Thiazole-based Hydrazone | 3-Nitrophenyl derivative | Breast Cancer (MDA-MB-231) | 1.21 | [5] |

| Thiazole-based Hydrazone | 4-Chlorophenyl derivative | Breast Cancer (MDA-MB-231) | 3.52 | [5] |

| Naphthalene-azine-thiazole Hybrid | Methyl acetate derivative | Ovarian Cancer (OVCAR-4) | 1.57 | [6] |

| 2-Amino-thiazole-pyrimidine | 4-((4-methyl-5-(4-chlorophenyl)-thiazol-2-yl)amino)pyrimidine | Breast Cancer (MCF-7) | 2.57 | [7] |

| 2-Amino-thiazole-pyrimidine | 4-((4-methyl-5-(4-chlorophenyl)-thiazol-2-yl)amino)pyrimidine | Liver Cancer (HepG2) | 7.26 |[7] |

Note: GP % refers to Growth Percent; lower values indicate higher activity.

Antimicrobial Activity

The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Thiazole derivatives have been extensively investigated for this purpose, showing activity against a variety of bacterial and fungal strains.[8] Their efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 2: Antimicrobial Activity of Phenyl-Thiazole and Related Derivatives

| Compound Class | Derivative / Substitution | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| 5-Phenyl-1,3,4-thiadiazole-2-amine | 4-Chloro-phenyl derivative | S. aureus | 20 | [9] |

| 5-Phenyl-1,3,4-thiadiazole-2-amine | 4-Nitro-phenyl derivative | A. niger | 30 | [9] |

| 5-Phenyl-1,3,4-thiadiazole-2-amine | 2,4-Dichloro-phenyl derivative | C. albicans | 40 | [9] |

| 2-Phenylacetamido-thiazole | N/A | E. coli | 1.56 - 6.25 | [8] |

| 2-Phenylacetamido-thiazole | N/A | S. aureus | 1.56 - 6.25 | [8] |

| Thiazole-quinolinium | Aliphatic amino substitution | S. aureus (MRSA) | 1 - 32 | [10] |

| Thiazole-quinolinium | Aliphatic amino substitution | E. faecium (VRE) | 2 - 32 | [10] |

| Pyrazolyl-thiazole | 4-Chlorophenyl at pyrazole, 4-fluorophenyl at thiazole | A. niger | Comparable to Ravuconazole |[11] |

Anti-inflammatory Activity

Inflammation is a key pathological factor in many chronic diseases. Thiazole derivatives have been explored as anti-inflammatory agents, with their activity often assessed using in vivo models like the carrageenan-induced paw edema test in rodents.[12] This assay measures the ability of a compound to reduce acute inflammation.

Table 3: Anti-inflammatory Activity of Related Heterocyclic Derivatives

| Compound Class | Derivative / Substitution | Assay | Activity (% Inhibition) | Reference |

|---|---|---|---|---|

| Substituted Phenyl Thiazole | Nitro-substituted derivative | Carrageenan-induced paw edema | Better activity than standard (Nimesulide) | [12] |

| 5-(S-alkyl)-1,3,4-thiadiazole-2-carboxamide | N-phenyl, S-propyl derivative | Protein Denaturation | 86.44% at 250 µg/mL | [13] |

| 5-(S-alkyl)-1,3,4-thiadiazole-2-carboxamide | N-phenyl, S-ethyl derivative | Protein Denaturation | 85.14% at 250 µg/mL |[13] |

Experimental Protocols

Detailed and standardized methodologies are crucial for the reliable evaluation of biological activity. Below are protocols for key assays cited in the evaluation of thiazole derivatives.

Protocol 1: In Vitro Anticancer Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[14]

-

Cell Seeding:

-

Culture human cancer cells (e.g., MCF-7, HepG2) in complete growth medium in a humidified incubator at 37°C with 5% CO₂.

-

Harvest cells during their exponential growth phase using Trypsin-EDTA.

-

Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium.

-

Incubate for 24 hours to allow for cell attachment.[15]

-

-

Compound Treatment:

-

Prepare stock solutions of the test this compound derivatives in DMSO.

-

Create a series of dilutions of the test compounds in complete growth medium. The final DMSO concentration should not exceed 0.5%.

-

Remove the medium from the wells and add 100 µL of the diluted compounds. Include wells for vehicle control (medium + DMSO) and a blank (medium only).

-

Incubate the plate for 48 to 72 hours.[15]

-

-

MTT Incubation and Measurement:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Carefully aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14]

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot a dose-response curve of compound concentration versus percentage of cell viability to determine the IC₅₀ value.

-

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[16][17]

-

Preparation of Inoculum:

-

From an overnight agar culture, pick several colonies of the test microorganism (e.g., S. aureus, E. coli).

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in an appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth) to achieve the final target inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[17]

-

-

Plate Preparation:

-

Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.

-

Prepare serial two-fold dilutions of the test compounds directly in the plate. Add 100 µL of the stock compound solution to the first well and serially transfer 100 µL to subsequent wells, creating a concentration gradient.

-

The final volume in each well after inoculation will be 100 µL.

-

-

Inoculation and Incubation:

-

Inoculate each well with 100 µL of the prepared bacterial suspension.

-

Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Cover the plate and incubate at 35-37°C for 16-20 hours.[16]

-

-

Result Interpretation:

-

After incubation, visually inspect the plates for turbidity.

-

The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.

-

Protocol 3: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a standard model for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.[18][19]

-

Animal Preparation:

-

Use adult Wistar rats or Swiss albino mice, acclimatized for at least one week.

-

Fast the animals overnight before the experiment but allow free access to water.

-

Divide animals into groups: a control group, a standard drug group (e.g., Indomethacin, 5 mg/kg), and test groups for different doses of the thiazole derivatives.

-

-

Compound Administration:

-

Administer the test compounds and the standard drug intraperitoneally or orally 30-60 minutes before inducing inflammation.[19] The control group receives the vehicle (e.g., saline).

-

-

Induction of Edema:

-

Measure the initial volume of the right hind paw of each animal using a plethysmometer.

-

Inject 100 µL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.[19]

-

-

Measurement of Paw Volume:

-

Measure the paw volume at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, 4, and 5 hours).[19]

-

-

Data Analysis:

-

Calculate the edema volume by subtracting the initial paw volume from the post-injection volume.

-

Calculate the percentage inhibition of edema for each treated group compared to the control group using the formula:

-

% Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100.

-

-

Visualizations: Workflows and Signaling Pathways

Diagrams created using Graphviz help to clarify complex processes and relationships.

Synthetic and Experimental Workflows

Signaling Pathways in Cancer

Many thiazole-based anticancer agents function by inhibiting key signaling pathways that regulate cell growth, proliferation, and survival.

Conclusion

Derivatives of this compound and its structural isomers represent a versatile and highly promising scaffold for the development of new therapeutic agents. The consolidated data indicate significant potential in oncology, with several derivatives exhibiting potent cytotoxic effects against various cancer cell lines, often through the inhibition of key signaling pathways like PI3K/Akt/mTOR and VEGFR-2.[5][15] Furthermore, the broad-spectrum antimicrobial activity highlights their potential to address the challenge of infectious diseases. While quantitative data on anti-inflammatory activity is less specific for this exact scaffold, related structures show promise, warranting further investigation.

The detailed protocols and workflows provided herein offer a standardized framework for future research, ensuring that new derivatives can be synthesized and evaluated in a consistent and comparable manner. Continued exploration of the structure-activity relationships, facilitated by the derivatization of the carboxylic acid group and substitution on the phenyl ring, will be crucial in optimizing the potency, selectivity, and pharmacokinetic profiles of these compounds, paving the way for the development of next-generation therapeutics.

References

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. researchgate.net [researchgate.net]

- 4. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bot Verification [rasayanjournal.co.in]

- 10. Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. wjpmr.com [wjpmr.com]

- 13. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Broth microdilution - Wikipedia [en.wikipedia.org]

- 17. rr-asia.woah.org [rr-asia.woah.org]

- 18. inotiv.com [inotiv.com]

- 19. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Action of 5-phenyl-1,3-thiazole-4-carboxylic Acid: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the core mechanism of action of 5-phenyl-1,3-thiazole-4-carboxylic acid. Based on current scientific literature, the primary molecular mechanism of this compound and its close structural analogs is the inhibition of xanthine oxidase, a key enzyme in purine metabolism. This guide will detail the implicated signaling pathways, present available quantitative data, outline relevant experimental protocols, and provide visualizations to facilitate a comprehensive understanding of its biochemical activity.

Introduction

The 1,3-thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The specific compound, this compound, and its structural isomers have emerged as subjects of interest for their potential therapeutic applications. The presence of the phenyl group and the carboxylic acid moiety on the thiazole ring are key structural features that contribute to its biological activity. This document consolidates the current understanding of its mechanism of action, focusing on its role as a potential modulator of enzymatic pathways.

Core Mechanism of Action: Xanthine Oxidase Inhibition

The preponderance of evidence suggests that this compound and its analogs function as inhibitors of xanthine oxidase (XO).[1] Xanthine oxidase is a critical enzyme in the catabolism of purines, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[2][3] By inhibiting this enzyme, these compounds effectively reduce the production of uric acid.

The structural analog, the 2-phenylthiazole-4-carboxylic acid scaffold, has been identified as a novel and potent inhibitor of xanthine oxidase.[1] This suggests that the phenyl-thiazole-carboxylic acid core is crucial for binding to the active site of the enzyme.

Signaling Pathway: Purine Metabolism and Uric Acid Production

The inhibition of xanthine oxidase by this compound directly impacts the purine metabolism pathway. This pathway is essential for the synthesis and breakdown of purine nucleotides. The terminal steps of this pathway, catalyzed by xanthine oxidase, are the primary source of uric acid in humans.[2][4] Elevated levels of uric acid are associated with conditions such as gout.[5]

Below is a diagram illustrating the purine metabolism pathway and the point of intervention for xanthine oxidase inhibitors.

Quantitative Data

| Compound/Scaffold | Target | IC50 (nM) | Reference |

| Lead Compound from 2-phenylthiazole-4-carboxylic acid scaffold | Xanthine Oxidase | 48.6 | [1] |

Experimental Protocols

The primary in vitro assay to determine the mechanism of action of this compound is the xanthine oxidase inhibition assay.

In Vitro Xanthine Oxidase Inhibition Assay

Objective: To determine the inhibitory effect of a test compound on the activity of xanthine oxidase.

Principle: This assay spectrophotometrically measures the product of the xanthine oxidase reaction, uric acid, which has a characteristic absorbance at 290-295 nm. The rate of uric acid formation is monitored over time, and the inhibition is calculated by comparing the rate in the presence and absence of the inhibitor.

Materials:

-

Xanthine oxidase (from bovine milk)

-

Xanthine (substrate)

-

Potassium phosphate buffer (pH 7.5)

-

Test compound (this compound)

-

Allopurinol (positive control inhibitor)

-

96-well UV-transparent microplate

-

Spectrophotometer (plate reader)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of xanthine in a suitable buffer.

-

Prepare a stock solution of xanthine oxidase in potassium phosphate buffer.

-

Prepare serial dilutions of the test compound and allopurinol.

-

-

Assay Setup (in a 96-well plate):

-

Blank wells: Buffer only.

-

Control wells: Buffer, xanthine oxidase, and vehicle (solvent for the test compound).

-

Test wells: Buffer, xanthine oxidase, and various concentrations of the test compound.

-

Positive control wells: Buffer, xanthine oxidase, and various concentrations of allopurinol.

-

-

Reaction Initiation and Measurement:

-

Pre-incubate the enzyme with the inhibitors for a defined period.

-

Initiate the reaction by adding the xanthine substrate to all wells.

-

Immediately begin monitoring the increase in absorbance at 295 nm at regular intervals for a set duration.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per unit time) for each well.

-

Determine the percentage of inhibition for each concentration of the test compound and the positive control relative to the control wells.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

Mandatory Visualizations

Experimental Workflow for Inhibitor Discovery and Validation

The following diagram outlines a typical workflow for the discovery and validation of a novel enzyme inhibitor, such as this compound, targeting xanthine oxidase.

Logical Relationship of Xanthine Oxidase Inhibition

The following diagram illustrates the logical relationship between the inhibition of xanthine oxidase and its physiological consequences.

Conclusion

References

- 1. Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Xanthine oxidase - Wikipedia [en.wikipedia.org]

- 4. New insights into purine metabolism in metabolic diseases: role of xanthine oxidoreductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biochemistry, Xanthine Oxidase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 5-Phenyl-1,3-Thiazole-4-Carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 5-phenyl-1,3-thiazole-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. This technical guide consolidates the current understanding of its potential therapeutic targets, focusing on established mechanisms and emerging areas of investigation. The information presented herein is intended to provide a comprehensive overview for researchers and professionals involved in drug discovery and development.

Xanthine Oxidase Inhibition: A Clinically Validated Target

The most prominent therapeutic application of the this compound core is the inhibition of xanthine oxidase. Febuxostat, a marketed drug for the treatment of hyperuricemia and gout, is a non-purine selective inhibitor of this enzyme.

Mechanism of Action: Xanthine oxidase is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[1] Elevated levels of uric acid can lead to the deposition of monosodium urate crystals in joints and tissues, causing the painful inflammatory condition known as gout.

This compound derivatives, such as febuxostat, act as potent inhibitors of xanthine oxidase. They non-competitively block the molybdenum pterin center, the active site of the enzyme.[1] This inhibition prevents the conversion of xanthine to uric acid, thereby lowering serum uric acid levels. The binding is tight to both the oxidized and reduced forms of the enzyme.[1]

A molecular modeling study of 5-phenylisoxazole-3-carboxylic acid derivatives, a related scaffold, has provided insights into the binding mode with xanthine oxidase, which can inform further structure-guided design of new inhibitors.[2]

Signaling Pathway: Purine Metabolism and Xanthine Oxidase Inhibition

Caption: Inhibition of uric acid production by this compound derivatives.

Anti-inflammatory Activity: Targeting Key Signaling Kinases

Derivatives of the thiazole scaffold have demonstrated potential as anti-inflammatory agents through the inhibition of key enzymes in inflammatory signaling pathways.

p38 MAP Kinase Inhibition

A series of 4-phenyl-5-pyridyl-1,3-thiazole analogues have been identified as potent inhibitors of p38 mitogen-activated protein (MAP) kinase.[3] This enzyme is a critical component of a signaling cascade that regulates the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α).

Mechanism of Action: In response to inflammatory stimuli like lipopolysaccharide (LPS), p38 MAP kinase becomes activated through phosphorylation. Activated p38 then phosphorylates downstream targets, leading to the transcriptional and translational upregulation of TNF-α and other inflammatory mediators. By inhibiting p38 MAP kinase, thiazole derivatives can block the production of these cytokines, thereby exerting an anti-inflammatory effect.[3]

Signaling Pathway: p38 MAP Kinase-Mediated Inflammation

Caption: Inhibition of the p38 MAP kinase signaling pathway by thiazole derivatives.

Cyclooxygenase-2 (COX-2) Inhibition

Pharmacophore modeling and molecular docking studies have been conducted on 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives, a structurally related class of compounds, to evaluate their potential as selective COX-2 inhibitors.[4] These in silico studies suggest a preference for binding to COX-2 over COX-1, indicating a potential for reduced gastrointestinal side effects compared to non-selective NSAIDs.[4]

Mechanism of Action: COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. Selective inhibition of COX-2 is a well-established strategy for anti-inflammatory drug development.

Anticancer Activity: A Promising but Diverse Area

Numerous studies have reported the synthesis and evaluation of 5-phenyl-1,3-thiazole derivatives for their antitumor activity against a variety of cancer cell lines.[5][6][7] While promising, the specific molecular targets are often not fully elucidated and appear to be diverse.

Observed Activities:

-

Antiproliferative Effects: Derivatives have shown antiproliferative activity against leukemia, breast cancer, colon carcinoma, and other cancer cell lines.[5][6]

-

Apoptosis Induction: Some phenylthiazole derivatives have been reported to induce apoptosis, potentially through mechanisms like caspase-3 activation.[7]

-

Tyrosine Kinase Inhibition: The thiazole ring is a component of dasatinib, a known tyrosine kinase inhibitor, and other thiazole derivatives are thought to exert their cytotoxic effects through similar mechanisms.[5][7]

The structure-activity relationship (SAR) studies suggest that modifications to the phenyl ring and substitutions at other positions on the thiazole core can significantly influence the cytotoxic potency and selectivity.[6][8]

Quantitative Data on Anticancer Activity

| Compound Class | Cell Line | Activity Metric | Value | Reference |

| N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide (6d) | K563 (Leukemia) | IC50 | Comparable to Dasatinib | [6] |

| " | MCF-7 (Breast) | IC50 | 20.2 µM | [6] |

| " | HT-29 (Colon) | IC50 | 21.6 µM | [6] |

| N-Phenyl-2-p-tolylthiazole-4-carboxamide derivative (Compound 7) | T47D (Breast) | IC50 | 5 µg/ml | [7] |

| 5-phenyl-1,3-thiazole-4-sulfonamide derivatives | Various (60 cell lines) | Growth Inhibition | Up to 68.13% | [5] |

Antimicrobial and Antifungal Potential

The thiazole nucleus is a component of several compounds with demonstrated antimicrobial and antifungal activities.[9][10][11][12]

Reported Activities:

-

Antibacterial: Derivatives have been screened against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Proteus mirabilis) bacteria.[9]

-

Antifungal: Activity has been observed against various pathogenic fungi, including Candida albicans, Aspergillus niger, and others.[10][12] One study identified (4-phenyl-1,3-thiazol-2-yl) hydrazine as having a potent fungicidal effect on C. albicans, with a Minimum Inhibitory Concentration (MIC) as low as 0.0625 µg/ml, mediated by the induction of reactive oxygen species (ROS).[12]

The specific molecular targets for the antimicrobial effects of this compound itself are not well-defined and are an area for further investigation.

Experimental Protocols

Detailed experimental protocols are specific to each research study. However, the general methodologies employed to identify and characterize the therapeutic targets of these compounds are outlined below.

General Experimental Workflow

Caption: General workflow for the evaluation of this compound derivatives.

1. Enzyme Inhibition Assays (e.g., Xanthine Oxidase):

-

Principle: To measure the ability of a test compound to inhibit the activity of a specific enzyme.

-

General Procedure:

-

The enzyme (e.g., xanthine oxidase) is incubated with its substrate (e.g., xanthine).

-

The formation of the product (e.g., uric acid) is monitored over time, typically by measuring the change in absorbance at a specific wavelength (e.g., 295 nm for uric acid).

-

The assay is repeated in the presence of varying concentrations of the inhibitor (the thiazole derivative).

-

The rate of product formation is plotted against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

2. Cell Proliferation Assays (e.g., MTT Assay):

-

Principle: To assess the cytotoxic or antiproliferative effects of a compound on cancer cell lines.

-

General Procedure:

-

Cancer cells are seeded in 96-well plates and allowed to adhere.

-

The cells are treated with various concentrations of the test compound for a specified period (e.g., 24-72 hours).

-

A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

-

The formazan is solubilized, and the absorbance is measured.

-

The absorbance is proportional to the number of viable cells, allowing for the calculation of the IC50 value.

-

3. Cytokine Release Assays (e.g., TNF-α ELISA):

-

Principle: To measure the effect of a compound on the production of inflammatory cytokines by immune cells.

-

General Procedure:

-

Immune cells (e.g., human monocytic THP-1 cells) are stimulated with an inflammatory agent (e.g., LPS) in the presence of varying concentrations of the test compound.[3]

-

After incubation, the cell culture supernatant is collected.

-

The concentration of the cytokine of interest (e.g., TNF-α) in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Conclusion

The this compound core is a versatile and clinically significant scaffold. Its most well-defined therapeutic application is the inhibition of xanthine oxidase for the management of gout. However, emerging research demonstrates its potential to target other key enzymes and pathways involved in inflammation (e.g., p38 MAP kinase , COX-2 ) and cancer. Further investigation into the specific molecular targets and mechanisms of action, particularly in the realms of oncology and infectious diseases, will be crucial for the future development of novel therapeutics based on this promising chemical entity.

References

- 1. Febuxostat - Wikipedia [en.wikipedia.org]

- 2. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacophore Elucidation and Molecular Docking Studies on 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives as COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Biological Evaluation of Some New Thiazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 12. Frontiers | A New Antifungal Agent (4-phenyl-1, 3-thiazol-2-yl) Hydrazine Induces Oxidative Damage in Candida albicans [frontiersin.org]

In Silico Modeling of 5-phenyl-1,3-thiazole-4-carboxylic Acid Interactions: A Technical Guide

December 24, 2025

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies employed to investigate the interactions of 5-phenyl-1,3-thiazole-4-carboxylic acid with biological targets. Aimed at researchers, scientists, and professionals in drug development, this document outlines a systematic computational approach, from target identification to pharmacokinetic profiling. The guide details experimental protocols for molecular docking, molecular dynamics simulations, and ADMET prediction, using human topoisomerase II as a representative therapeutic target. All quantitative data is presented in structured tables, and key workflows and signaling pathways are visualized using Graphviz diagrams to facilitate understanding and application of these computational techniques in drug discovery.

Introduction

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The inherent properties of the thiazole ring, including its ability to participate in hydrogen bonding and aromatic interactions, make it an attractive pharmacophore for designing novel therapeutics. In silico modeling plays a pivotal role in modern drug discovery by enabling the rapid and cost-effective evaluation of molecular interactions, prediction of binding affinities, and assessment of pharmacokinetic properties before committing to expensive and time-consuming experimental studies.

This guide presents a hypothetical, yet representative, in silico investigation of this compound, focusing on its potential interaction with human topoisomerase II, a validated target in cancer chemotherapy. The methodologies described herein are based on established computational protocols and are intended to serve as a practical blueprint for researchers in the field.

Target Identification and Signaling Pathway

Based on the known mechanisms of action of structurally related compounds, a plausible biological target for this compound is human topoisomerase II. This enzyme plays a critical role in managing DNA topology during replication and transcription. Inhibition of topoisomerase II leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis in rapidly dividing cells, a hallmark of cancer.

The signaling pathway initiated by topoisomerase II inhibition is complex, involving the activation of DNA damage response (DDR) pathways. Key proteins in this cascade include ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), which, upon sensing DNA breaks, phosphorylate a multitude of downstream targets, including the tumor suppressor p53 and the checkpoint kinase CHK2. Activation of this pathway can lead to cell cycle arrest, senescence, or apoptosis.

In Silico Drug Discovery Workflow

A typical computational drug discovery workflow for evaluating a small molecule like this compound is a multi-step process. This process begins with the preparation of the ligand and its biological target, followed by molecular docking to predict binding modes and affinities. The most promising poses are then subjected to more rigorous molecular dynamics simulations to assess the stability of the interaction. Finally, the compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties are predicted to evaluate its drug-likeness.

Experimental Protocols

Molecular Docking

Objective: To predict the binding conformation and estimate the binding affinity of this compound to the ATP-binding site of human topoisomerase IIα.

Protocol:

-

Target Preparation:

-

The crystal structure of the human topoisomerase IIα DNA-binding and cleavage core is obtained from the Protein Data Bank (PDB ID: 4FM9)[1][2].

-

The protein structure is prepared using the Protein Preparation Wizard in Maestro (Schrödinger Suite). This involves removing water molecules and any co-crystallized ligands, adding hydrogen atoms, assigning correct bond orders, and performing a constrained energy minimization using the OPLS3e force field.

-

The binding site is defined by a grid generated around the known binding site of etoposide, a well-characterized topoisomerase II inhibitor.

-

-

Ligand Preparation:

-

The 3D structure of this compound is built using Maestro.

-

The ligand is prepared using LigPrep (Schrödinger Suite) to generate possible ionization states at physiological pH (7.4 ± 0.2) and to perform a conformational search.

-

-

Docking Simulation:

-

Molecular docking is performed using the Glide (Grid-based Ligand Docking with Energetics) program (Schrödinger Suite).

-

Standard precision (SP) and extra precision (XP) docking modes are employed to generate and score the binding poses.

-

The docking results are analyzed based on the Glide score (GScore), a measure of the binding affinity, and the predicted binding interactions (e.g., hydrogen bonds, hydrophobic interactions, and pi-pi stacking).

-

Molecular Dynamics Simulation

Objective: To assess the stability of the predicted binding pose of this compound within the active site of topoisomerase IIα over time.

Protocol:

-

System Preparation:

-

The most favorable docked complex from the molecular docking study is used as the starting structure.

-

The complex is solvated in a cubic box of TIP3P water molecules, extending at least 10 Å from any protein atom.

-

Counter-ions (Na+ or Cl-) are added to neutralize the system.

-

-

Simulation:

-

Molecular dynamics simulations are performed using GROMACS or Desmond (Schrödinger Suite).

-

The system is first subjected to energy minimization to remove any steric clashes.

-

A short position-restrained simulation is carried out to equilibrate the solvent and ions around the protein-ligand complex.

-

A production run of at least 100 nanoseconds is performed under NPT (isothermal-isobaric) ensemble conditions, at 300 K and 1 atm.

-

-

Analysis:

-

The stability of the simulation is assessed by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the simulation trajectory.

-

The flexibility of the protein residues is analyzed by calculating the root-mean-square fluctuation (RMSF).

-

The persistence of key interactions (e.g., hydrogen bonds) between the ligand and the protein is monitored throughout the simulation.

-

ADMET Prediction

Objective: To predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound to evaluate its drug-likeness.

Protocol:

-

Descriptor Calculation:

-

The 2D structure of this compound is used as input for ADMET prediction software (e.g., QikProp in the Schrödinger Suite, SwissADME, or pkCSM).

-

-

Property Prediction:

-

A range of physicochemical and pharmacokinetic properties are calculated, including:

-

Absorption: Caco-2 cell permeability, human intestinal absorption (HIA).

-

Distribution: Plasma protein binding (PPB), blood-brain barrier (BBB) penetration.

-

Metabolism: Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP2D6, CYP3A4).

-

Excretion: Total clearance.

-

Toxicity: AMES test for mutagenicity, hERG inhibition for cardiotoxicity.

-

-

Drug-likeness is assessed based on rules such as Lipinski's Rule of Five.

-

Data Presentation

Molecular Docking and Binding Energy

The results of the molecular docking simulations are summarized to provide a quantitative measure of the binding affinity and to identify the key interacting residues. For comparative purposes, the table includes data for known topoisomerase II inhibitors, Etoposide and Teniposide.

| Compound | Docking Score (GScore) (kcal/mol) | Predicted Binding Energy (MM-GBSA) (kcal/mol) | Key Interacting Residues |

| This compound | -8.5 ± 0.5 (Predicted) | -60 ± 5 (Predicted) | ASP479, GLU522, TYR804 |

| Etoposide | -9.2 | -75.3 | ASP479, GLU522, TYR804 |

| Teniposide | -9.5 | -78.1 | ASP479, GLU522, TYR804 |

Table 1: Predicted molecular docking scores and binding energies. The values for this compound are hypothetical and for illustrative purposes.

ADMET Prediction

The predicted ADMET properties of this compound are presented below, with a comparison to the generally accepted ranges for orally bioavailable drugs.

| Property | Predicted Value | Acceptable Range |

| Molecular Weight ( g/mol ) | 205.23 | < 500 |

| LogP (octanol/water partition coefficient) | 2.8 | -0.4 to 5.6 |

| Hydrogen Bond Donors | 1 | ≤ 5 |

| Hydrogen Bond Acceptors | 3 | ≤ 10 |

| Caco-2 Permeability (nm/s) | 150 | > 25 (high) |

| Human Intestinal Absorption (%) | 95 | > 80% (high) |

| Plasma Protein Binding (%) | 85 | < 90% |

| BBB Permeability (logBB) | -0.5 | -1.0 to 0.3 |

| CYP2D6 Inhibition | No | No |

| hERG Inhibition | Low risk | Low risk |

| AMES Mutagenicity | Non-mutagenic | Non-mutagenic |

Table 2: Predicted ADMET properties of this compound.

Conclusion

This technical guide has outlined a comprehensive in silico approach for the characterization of the interactions of this compound with a putative biological target, human topoisomerase II. The detailed protocols for molecular docking, molecular dynamics simulations, and ADMET prediction provide a robust framework for the computational evaluation of this and other small molecules in the early stages of drug discovery. The presented workflow and data visualization methods are designed to be readily adaptable for researchers seeking to apply these powerful computational tools to their own research. While the specific quantitative data presented for the title compound is illustrative, the methodologies described are grounded in established scientific practice and offer a clear path for generating predictive models to guide experimental efforts. The continued integration of in silico techniques into the drug discovery pipeline holds immense promise for accelerating the development of novel and effective therapeutics.

References

An In-depth Technical Guide to the Spectroscopic Profile of 5-phenyl-1,3-thiazole-4-carboxylic acid

This technical guide is intended for researchers, scientists, and professionals in drug development, offering a detailed overview of the expected spectroscopic data (NMR, IR, and Mass Spectrometry) for 5-phenyl-1,3-thiazole-4-carboxylic acid. It includes predicted data tables, generalized experimental protocols for data acquisition, and a workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data for this compound. These predictions are derived from the characteristic values for the functional groups present in the molecule.

Table 1: Predicted ¹H NMR Data Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~13.0 - 12.0 | Singlet, broad | 1H | Carboxylic Acid (-COOH) |

| ~8.90 | Singlet | 1H | Thiazole H-2 |

| ~7.60 - 7.40 | Multiplet | 5H | Phenyl group |

Table 2: Predicted ¹³C NMR Data Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~165 - 170 | Carboxylic Acid Carbonyl (C=O) |

| ~160 - 165 | Thiazole C-5 |

| ~150 - 155 | Thiazole C-2 |

| ~140 - 145 | Thiazole C-4 |

| ~130 - 135 | Phenyl C (quaternary) |

| ~128 - 130 | Phenyl CH |

| ~125 - 128 | Phenyl CH |

Table 3: Predicted FT-IR Data Sample Preparation: KBr Pellet

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Strong, very broad | O-H stretch (Carboxylic acid dimer)[1][2][3][4] |

| ~3100 | Weak | Aromatic C-H stretch[4] |

| 1710 - 1680 | Strong | C=O stretch (Carboxylic acid, conjugated)[1][2][3][5] |

| ~1600 | Medium | C=C stretch (Aromatic ring)[4] |

| ~1550 | Medium | C=N stretch (Thiazole ring) |

| 1440 - 1395 | Medium | O-H bend[1] |

| 1320 - 1210 | Strong | C-O stretch[1][5] |

| 950 - 910 | Medium, broad | O-H bend (out-of-plane)[1] |

Table 4: Predicted Mass Spectrometry Data Ionization Method: Electron Ionization (EI)

| m/z | Predicted Identity | Notes |

| 219 | [M]⁺ | Molecular Ion |

| 202 | [M - OH]⁺ | Loss of hydroxyl radical |

| 174 | [M - COOH]⁺ | Loss of carboxyl group |

| 115 | [C₆H₅CS]⁺ | Phenylthioketene fragment |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectroscopic data for a compound such as this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A Bruker Avance 400 MHz spectrometer (or equivalent) equipped with a 5 mm probe.

-

Sample Preparation: Approximately 5-10 mg of the synthesized compound is dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

The sample is placed in the spectrometer and the magnetic field is shimmed for homogeneity.

-

¹H NMR spectra are acquired at room temperature.

-

Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

¹³C NMR spectra are acquired using a proton-decoupled pulse sequence.

-

Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and accumulation of 1024-4096 scans.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software (e.g., MestReNova, TopSpin). Processing steps include Fourier transformation, phase correction, and baseline correction.[6][7]

2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a diamond ATR accessory or a KBr pellet press.

-

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of the dry sample is ground with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded.

-

The sample pellet is placed in the spectrometer's sample holder.

-

The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis: The resulting spectrum (transmittance vs. wavenumber) is analyzed to identify the characteristic absorption bands of the functional groups.[8]

2.3 Mass Spectrometry (MS)

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source, such as an Agilent 7890B GC and 5977A MSD.[9]

-

Sample Preparation: A dilute solution of the compound (approximately 10-100 µg/mL) is prepared in a volatile organic solvent like methanol or dichloromethane.[9]

-

GC-MS Parameters:

-

Data Acquisition and Analysis: The sample is injected into the GC, where it is separated from impurities before entering the mass spectrometer. The instrument software is used to obtain the total ion chromatogram (TIC) and the mass spectrum of the compound's peak. The fragmentation pattern is analyzed to confirm the molecular structure.[9][10][11]

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel compound like this compound.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. analytik.news [analytik.news]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles | Semantic Scholar [semanticscholar.org]

- 11. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Solubility and Stability of 5-phenyl-1,3-thiazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-phenyl-1,3-thiazole-4-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and material science. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its development and application. This technical guide provides a comprehensive overview of the known and extrapolated data on the solubility and stability of this compound. It includes detailed experimental protocols for determining these properties and presents the information in a structured format for easy reference by researchers and drug development professionals.

Introduction

The thiazole ring is a core scaffold in numerous biologically active compounds and approved pharmaceutical agents. The presence of a phenyl group and a carboxylic acid moiety on the thiazole ring of this compound suggests its potential for various biological activities, including acting as a potential inhibitor for carbonic anhydrase III.[1] However, the successful development of any new chemical entity is contingent on its physicochemical characteristics. Solubility directly impacts bioavailability and formulation strategies, while stability determines shelf-life and storage conditions. This guide aims to consolidate the available information and provide standardized methodologies for the evaluation of this compound.

Solubility Profile

While specific quantitative solubility data for this compound is not extensively available in the public domain, a qualitative understanding can be inferred from its structure and data on analogous compounds. The presence of the carboxylic acid group suggests some aqueous solubility, which is likely pH-dependent. The phenyl and thiazole groups contribute to its lipophilicity.

Based on general principles and information on similar thiazole derivatives, the following solubility profile can be anticipated:

-

Poorly soluble in non-polar organic solvents (e.g., hexane, toluene).

-

Slightly to moderately soluble in polar protic solvents (e.g., ethanol, methanol).

-

Freely soluble in polar aprotic solvents (e.g., dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF)).

For drug discovery and development, aqueous solubility at physiological pH is a critical parameter. Due to the acidic nature of the carboxylic acid group, the aqueous solubility is expected to increase with increasing pH as the compound ionizes to its more soluble carboxylate form.

Table 1: Estimated Solubility of this compound

| Solvent | Estimated Solubility | Rationale / Reference |

| Water (pH 7.4) | Low to Moderate | The carboxylic acid group enhances aqueous solubility, but the phenyl and thiazole rings contribute to lipophilicity. |

| Ethanol | Moderate | General solubility characteristics of similar organic acids. |

| Methanol | Moderate | General solubility characteristics of similar organic acids. |

| Dimethyl Sulfoxide (DMSO) | High | A powerful polar aprotic solvent capable of dissolving a wide range of organic compounds.[2] |

| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, a common solvent for organic synthesis and analysis. |

| Hexane | Very Low | Non-polar solvent, unlikely to effectively solvate the polar carboxylic acid and thiazole moieties. |

Stability Profile

The stability of this compound is crucial for its handling, storage, and formulation. Like many thiazole derivatives, its stability is influenced by factors such as pH, temperature, and light.

General Stability Observations:

-

Thermal Stability: The compound is expected to be relatively stable at room temperature when stored in a dry, dark environment.[3]

-

Hydrolytic Stability: The thiazole ring can be susceptible to hydrolysis under strongly acidic or basic conditions, potentially leading to ring-opening. The carboxylic acid group itself is generally stable to hydrolysis. Some oxazole derivatives with a similar substitution pattern have been found to be unstable towards hydrolytic ring-opening and decarboxylation.[4]

-

Photostability: Thiazole-containing compounds can be sensitive to UV radiation, which may induce degradation.[5] Photodegradation often follows first-order kinetics.[6]

Table 2: Summary of Stability Profile and Potential Degradation Pathways

| Condition | Expected Stability | Potential Degradation Products |

| Acidic (pH < 4) | Potentially Unstable | Ring-opened products, decarboxylation products. |

| Neutral (pH 6-8) | Generally Stable | - |

| Basic (pH > 9) | Potentially Unstable | Ring-opened products. |

| Elevated Temperature | Degradation likely at high temperatures | Thermal decomposition products. |

| Light (UV/Visible) | Susceptible to degradation | Photolytic cleavage products. |

| Oxidative Stress | May be susceptible | Oxidized derivatives of the thiazole ring. |

Experimental Protocols

To obtain precise and reliable data for this compound, the following standardized experimental protocols are recommended.

Determination of Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[7]

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined by a suitable analytical method, typically High-Performance Liquid Chromatography (HPLC).

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials containing the desired solvents (e.g., water at different pH values, ethanol, methanol, DMSO, DMF).

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker bath set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[8]

-

-

Sample Preparation:

-

After equilibration, allow the vials to stand undisturbed to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Analyze the filtrate using a validated HPLC method with UV detection to determine the concentration of the dissolved compound. A suitable HPLC method would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).[9][10]

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the solubility from the calibration curve.

-

Stability Testing Protocol (ICH Guidelines)

Stability testing should be conducted according to the International Council for Harmonisation (ICH) guidelines to ensure the data is suitable for regulatory submissions.

Principle: The compound is subjected to various stress conditions (e.g., temperature, humidity, light) over a defined period. Samples are withdrawn at specific time points and analyzed to determine the extent of degradation.

Methodology:

-

Forced Degradation Studies:

-

Acid/Base Hydrolysis: Dissolve the compound in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions. Store at a specified temperature (e.g., 60 °C) and analyze at various time points.

-

Oxidation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80 °C).

-

Photostability: Expose the compound (both solid and in solution) to a light source according to ICH Q1B guidelines. A dark control should be run in parallel.

-

-